molecular formula C18H20FN3O3S B12784028 B254UB9Zba CAS No. 788155-53-3

B254UB9Zba

Cat. No.: B12784028
CAS No.: 788155-53-3
M. Wt: 377.4 g/mol
InChI Key: UPROBLPRPWYJGN-UHFFFAOYSA-N
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Description

B254UB9Zba (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid derivative. Key physicochemical properties include:

  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Lipophilicity: Log Po/w values vary by calculation method (e.g., XLOGP3 = 2.15, WLOGP = 0.78), indicating moderate hydrophobicity .
  • Synthesis: Produced via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

CAS No.

788155-53-3

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C18H20FN3O3S/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21/h1-7,20H,8-13H2

InChI Key

UPROBLPRPWYJGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their pharmacological properties.

Scientific Research Applications

4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter receptors.

    Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its high affinity for serotonin 6 receptors.

    Industry: The compound can be used in the development of new pharmaceuticals.

Mechanism of Action

The compound exerts its effects by acting as a selective and high-affinity antagonist of the serotonin 6 receptor. This receptor is involved in cognitive processes, and its modulation can lead to improvements in memory and learning. The compound displays low inhibition of the human ether-a-go-go-related gene (hERG) channel, making it a safer candidate for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

B254UB9Zba shares structural and functional similarities with halogenated phenylboronic acids. Two closely related compounds include:

(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)

(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) .

Structural Comparison

Feature This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Core Structure Phenyl ring with B, Br, Cl Phenyl ring with B, Br, Cl Phenyl ring with B, Br, 2 Cl
Substituent Positions Undisclosed (likely meta/para) Br (position 3), Cl (position 5) Br (position 6), Cl (positions 2, 3)
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂

Key Insight : The number and position of halogens influence steric effects and electronic properties. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine may enhance electrophilicity but reduce solubility compared to this compound .

Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (Inferred) (6-Bromo-2,3-dichlorophenyl)boronic acid (Inferred)
Molecular Weight 235.27 g/mol ~221.26 g/mol ~255.89 g/mol
Log Po/w (XLOGP3) 2.15 Likely higher due to fewer polar groups Likely higher (more halogens)
Solubility 0.24 mg/mL Lower (increased halogenation) Lower (increased halogenation)
BBB Permeability Yes Unreported Unreported

Research Findings and Implications

  • Drug Development : this compound’s BBB permeability and solubility profile make it superior to analogs for CNS applications.
  • Material Science : Halogenated boronic acids are valuable in polymer and sensor fabrication; this compound’s balanced lipophilicity could optimize performance in hydrophobic matrices.
  • Limitations : Lack of data on similar compounds’ biological activity necessitates further studies to validate safety and efficacy.

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